molecular formula C16H15NO B13937815 6-(Phenylmethoxy)-2-methylindole CAS No. 57330-46-8

6-(Phenylmethoxy)-2-methylindole

Cat. No.: B13937815
CAS No.: 57330-46-8
M. Wt: 237.30 g/mol
InChI Key: MJLCWKDSCNVPGF-UHFFFAOYSA-N
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Description

6-(Phenylmethoxy)-2-methylindole is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylmethoxy)-2-methylindole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and benzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

    Procedure: The 2-methylindole is reacted with benzyl chloride in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylmethoxy)-2-methylindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

6-(Phenylmethoxy)-2-methylindole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-(Phenylmethoxy)-2-methylindole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylindole: Lacks the phenylmethoxy group, making it less versatile in certain chemical reactions.

    6-Methoxy-2-methylindole: Similar structure but with a methoxy group instead of a phenylmethoxy group, leading to different reactivity and applications.

Uniqueness

6-(Phenylmethoxy)-2-methylindole is unique due to the presence of the phenylmethoxy group, which enhances its chemical reactivity and potential applications in various fields. This structural feature allows for more diverse chemical modifications and interactions compared to its simpler analogs.

Properties

CAS No.

57330-46-8

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-methyl-6-phenylmethoxy-1H-indole

InChI

InChI=1S/C16H15NO/c1-12-9-14-7-8-15(10-16(14)17-12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3

InChI Key

MJLCWKDSCNVPGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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